2,2-Difluoro-3-hydroxybutanoic acid

Description

Historical Context and Discovery

The discovery of 2,2-difluoro-3-hydroxybutanoic acid (CAS 848786-25-4) emerged from advancements in organofluorine chemistry during the early 21st century, a period marked by intensified exploration of fluorinated building blocks for pharmaceutical and materials science applications. While its exact synthesis timeline remains undocumented in public literature, its commercial availability through suppliers like Enamine and Sigma-Aldrich since the mid-2010s reflects its utility in medicinal chemistry. The compound’s development aligns with broader trends in late-stage difluoromethylation, where methods to introduce -CF$$_2$$H and related groups gained prominence for modulating molecular properties.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic incorporation of fluorine to enhance bioactivity and stability in drug candidates. Fluorine’s electronegativity and small atomic radius improve metabolic resistance and binding selectivity, making fluorinated carboxylic acids critical in drug design. The compound’s vicinal difluoro and hydroxyl groups enable unique stereoelectronic effects, facilitating interactions with biological targets while maintaining solubility—a balance often challenging in fluorocarbon-rich molecules. Its role as a chiral synthon underscores its value in asymmetric synthesis, particularly for beta-hydroxy acid derivatives prevalent in natural products and therapeutics.

Position in the Landscape of Fluorinated Carboxylic Acids

Within the fluorinated carboxylic acid family, this compound occupies a niche between short-chain perfluoroalkyl acids (e.g., trifluoroacetic acid) and hydroxylated derivatives like 2-fluoro-3-hydroxybutanoic acid. Unlike perfluorocarboxylic acids, which exhibit full fluorination and high environmental persistence, this compound’s partial fluorination and polar functional groups reduce lipophilicity, broadening its applicability in aqueous-phase reactions. A comparative analysis of select fluorinated carboxylic acids highlights its structural distinctiveness:

Nomenclature and Classification

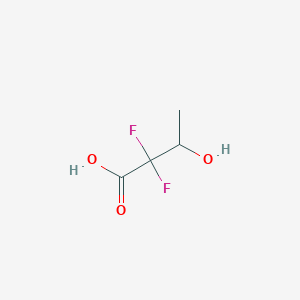

The IUPAC name This compound systematically describes its structure: a four-carbon chain (butanoic acid) with fluorine atoms at the second carbon, a hydroxyl group at the third position, and a carboxylic acid terminus. Key identifiers include:

- Molecular formula : C$$4$$H$$6$$F$$2$$O$$3$$

- SMILES : CC(O)C(F)(F)C(=O)O

- InChIKey : CELIJYBWWKQMHE-UHFFFAOYSA-N

Classified as a β-hydroxy acid with dual fluorination, it belongs to the carboxylate family and shares functional group characteristics with statins and β-lactam antibiotics, where fluorine and hydroxyl groups synergize to influence reactivity and bioavailability. Its stereochemistry, though not explicitly documented in available sources, is inferred to involve a chiral center at C3, making it a candidate for enantioselective synthesis.

Propriétés

IUPAC Name |

2,2-difluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O3/c1-2(7)4(5,6)3(8)9/h2,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELIJYBWWKQMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848786-25-4 | |

| Record name | 2,2-difluoro-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Fluoroalcohol-Catalyzed Mukaiyama Aldol Reaction

A novel and efficient synthesis method involves the use of hexafluoroisopropanol (HFIP) as a catalyst in a Mukaiyama aldol reaction between glyoxal monohydrates and difluoroenoxysilanes. This approach leverages the unique fluorine effect of both the reactants and the fluoroalcohol catalyst to facilitate the formation of 2,2-difluoro-3-hydroxy-1,4-diketone derivatives, which can be further converted to the target hydroxy acid.

- Reaction Conditions: Mild, catalyzed by HFIP, which also acts as a fluorine source.

- Advantages: High structural diversity of products, mild reaction conditions, and the first reported use of fluoroalcohol catalysis in such aldol reactions.

- Yields and Purity: Good to excellent yields reported; detailed NMR characterization (1H, 13C, 19F) confirms product identity and purity.

- Reference: J. Org. Chem., 2022, 87, 1144–1153.

| Parameter | Details |

|---|---|

| Catalyst | Hexafluoroisopropanol (HFIP) |

| Reactants | Glyoxal monohydrates, difluoroenoxysilanes |

| Temperature | Ambient to mild heating |

| Reaction Time | Several hours |

| Product Type | 2,2-Difluoro-3-hydroxy-1,4-diketones |

| Yield Range | Good to excellent |

Selective Haloform Reaction of Pentafluoroalkyl Ketones

Another efficient method synthesizes 2,2-difluoro-3-hydroxyacids by treating 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. These ketones are prepared from pentafluoroenolate reagents reacting with aldehydes or ketones.

- Key Feature: Selective cleavage of the carbonyl–trifluoromethyl (CO−CF3) bond without cleavage of CO−CF2R bonds.

- Reaction Conditions: Mild base treatment, short reaction times.

- Fluorine Source: Hexafluoro-2-propanol, an inexpensive reagent.

- Outcome: Short, straightforward synthesis with good to excellent yields.

- Reference: J. Org. Chem., 2005, 70, 10883–10885.

| Parameter | Details |

|---|---|

| Starting Material | 4-Hydroxy-1,1,1,3,3-pentafluoroalkyl ketones |

| Reagents | Mild base, hexafluoro-2-propanol |

| Temperature | Mild (room temperature to slightly elevated) |

| Reaction Time | Short (hours) |

| Selectivity | CO−CF3 bond cleavage only |

| Yield Range | Good to excellent |

Halogenation and Subsequent Hydrolysis Route

A practical synthetic route involves halogenation of 3-cyclopropylbutanoic acid derivatives using halogenating agents like phosphorus oxychloride to introduce difluoromethyl groups, followed by hydroxy functionalization.

- Starting Material: Cyclopropyl derivatives.

- Key Steps: Halogenation under controlled low temperatures to avoid side reactions, followed by hydrolysis to introduce the hydroxy group.

- Control Factors: Temperature, solvent choice, and reaction time are critical for high purity and yield.

- Applications: Useful in medicinal chemistry for producing biologically active compounds.

- Reference: EvitaChem product literature, 2025.

| Parameter | Details |

|---|---|

| Starting Material | 3-Cyclopropylbutanoic acid |

| Halogenating Agent | Phosphorus oxychloride (POCl3) |

| Temperature | Low temperatures to prevent side reactions |

| Reaction Steps | Halogenation → Hydrolysis |

| Product Purity | High, dependent on reaction control |

Chlorination-Degradation-Alkali Decomposition Process (Patent Method)

A patented industrially applicable method involves a three-step process starting from 4,4-difluoro-3-oxobutanoic acid esters:

- Chlorination: Reacting the ester with chlorine to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid esters.

- Degradation: Acid treatment to form 3,3-difluoro-1,1-dichloro-2-propanone.

- Alkali Decomposition: Reaction with basic aqueous solution to yield 3,3-difluoro-2-hydroxypropionic acid (a close analog of 2,2-difluoro-3-hydroxybutanoic acid).

- Advantages: High productivity, mild conditions, short process duration.

- Industrial Relevance: Suitable for large-scale synthesis.

- Reference: US Patent US20180037533A1, 2016.

| Step | Reaction Description | Conditions |

|---|---|---|

| 1. Chlorination | Ester + Cl2 → 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester | Chlorine gas, controlled molar ratio |

| 2. Degradation | Acid treatment → 3,3-difluoro-1,1-dichloro-2-propanone | Acidic aqueous medium |

| 3. Alkali Decomposition | Base treatment → 3,3-difluoro-2-hydroxypropionic acid | Mild aqueous base, ambient temp |

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form 2,2-difluorobutanoic acid.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products:

Oxidation: Formation of 2,2-difluoro-3-oxobutanoic acid.

Reduction: Formation of 2,2-difluorobutanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Fluorinated Compounds

2,2-Difluoro-3-hydroxybutanoic acid serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, making them suitable for various applications in pharmaceuticals and agrochemicals. The compound can be transformed through oxidation, reduction, or substitution reactions to yield derivatives that may possess enhanced biological activities or improved material properties.

Biochemical Research

Enzyme Interaction Studies

The compound has been utilized in studying enzyme interactions within metabolic pathways. Its ability to act as a substrate or inhibitor allows researchers to investigate the mechanisms of action of various enzymes, particularly those involved in redox reactions. For instance, this compound can influence the activity of dehydrogenases and oxidoreductases, impacting cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound can modulate oxidative stress responses in cells by affecting gene expression related to antioxidative stress. For example, it influences the expression of metallothionein 2 (MT2A), which plays a role in cellular defense against oxidative damage. These interactions suggest potential applications in cancer research, where modulation of oxidative stress could affect cell proliferation and survival rates.

Pharmaceutical Development

Drug Design and Development

Due to its unique properties, this compound is being explored as a precursor in drug development. Its fluorinated structure can enhance bioavailability and metabolic stability of pharmaceutical compounds. Studies have shown that fluorinated drugs often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts . This makes the compound an attractive candidate for developing new therapeutics targeting metabolic disorders or other diseases.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals with enhanced properties due to the presence of fluorine atoms. These chemicals are valuable in various applications ranging from agrochemicals to advanced materials.

Case Studies

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding potential therapeutic targets.

- Pharmaceutical Applications : Investigations into its role as a precursor for fluorinated pharmaceuticals have shown promising results regarding its efficacy and stability .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Used as a building block for complex fluorinated compounds | Enhances reactivity and alters physical/chemical properties |

| Biochemical Research | Investigates enzyme interactions and cellular effects | Modulates oxidative stress responses; affects gene expression (e.g., MT2A) |

| Pharmaceutical Development | Explored as a precursor for drug design | Improves bioavailability and metabolic stability of drugs |

| Industrial Applications | Employed in producing specialty chemicals | Fluorine enhances chemical properties for diverse industrial uses |

Mécanisme D'action

The mechanism by which 2,2-difluoro-3-hydroxybutanoic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activity. The hydroxyl group also plays a role in hydrogen bonding and molecular interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2,2-difluoro-3-hydroxybutanoic acid with five analogs:

Detailed Comparative Analysis

3,3-Difluoro-2-methylbutanoic Acid

- Structural Differences : Fluorines at C3 and a methyl group at C2 replace the hydroxyl group in the target compound.

- Impact on Properties :

- Applications: Potential use in agrochemicals due to lipophilicity from fluorine and methyl groups.

2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid

- Structural Differences : Additional fluorines on the ethyl and C4 positions.

- Impact on Properties :

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate

- Structural Differences : Ester group (-COOEt) replaces -COOH; methyl and hydroxyl groups at C3.

- Impact on Properties :

2,4-Dihydroxy-3,3-dimethyl-butanoic Acid

Activité Biologique

2,2-Difluoro-3-hydroxybutanoic acid (DFHBA) is a fluorinated compound that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, cellular effects, mechanisms of action, and implications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C5H8F2O3

- Molecular Weight : 164.12 g/mol

- Functional Groups : Hydroxyl (-OH), Carboxylic Acid (-COOH), and Fluorine Substituents

The presence of the hydroxyl group allows DFHBA to form hydrogen bonds with enzyme active sites, which can modulate enzyme activity either as an inhibitor or substrate. The fluorine atoms contribute to the compound's reactivity, influencing its interactions with biomolecules.

Enzyme Interactions

DFHBA interacts with various enzymes involved in metabolic pathways. Its mechanism of action primarily involves binding to specific enzymes and proteins, leading to conformational changes that affect their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity for specific targets, further influencing biological activity.

Cellular Effects

DFHBA significantly influences cellular processes, including:

- Cell Signaling Pathways : Alters signaling cascades that regulate various cellular functions.

- Gene Expression : Modulates transcription factors that influence gene regulation.

- Metabolic Flux : Affects energy production and metabolic pathways through enzyme interaction.

Dose-Dependent Effects in Animal Models

Research involving animal models has shown that DFHBA exhibits dose-dependent effects:

- At lower doses, it demonstrated minimal toxicity while facilitating exploration of its biochemical properties.

- Higher doses led to adverse effects, indicating the importance of dosage in determining the compound's safety profile.

Mechanistic Insights

The mechanism of action for DFHBA involves:

- Enzyme Interaction : Binding to active sites alters conformation and activity.

- Gene Expression Modulation : Interaction with transcription factors influences gene regulation.

Summary of Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Binds to active sites; alters conformation and activity |

| Gene Expression Modulation | Interacts with transcription factors; influences gene regulation |

Metabolic Pathways

DFHBA participates in various metabolic pathways through its metabolism by enzymes such as dehydrogenases and oxidases. The fluorine atoms enhance the compound's metabolic stability, leading to the formation of intermediate metabolites that further engage in biochemical reactions.

Transport and Distribution

The transport and distribution of DFHBA within biological systems are influenced by its solubility and interaction with plasma proteins. Studies indicate that compounds with similar structural properties exhibit varied distribution profiles depending on their functional groups and molecular weight .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-3-hydroxybutanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via fluorination of β-hydroxybutanoic acid derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride). A two-step approach involving esterification followed by selective fluorination is common. For example, ethyl 3-hydroxybutanoate can be fluorinated at the α-positions under anhydrous conditions (e.g., CH₂Cl₂, −20°C) to introduce fluorine atoms . Yield optimization requires strict control of temperature and stoichiometric ratios to avoid over-fluorination or side reactions.

- Validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹⁹F NMR (δ −120 to −140 ppm for CF₂ groups) are critical .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodology : Use standardized protocols for property determination. For pKa, perform potentiometric titration in aqueous/organic solvent mixtures (e.g., water/DMSO) to account for low solubility. Compare data with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, pKa ~2.8 for COOH and ~8.5 for OH) . Solubility can be assessed via HPLC-UV under varied pH and solvent systems .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for distinguishing stereoisomers or degradation products of this compound?

- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase (hexane/isopropanol) can separate enantiomers. LC-HRMS (Q-TOF) with negative-ion ESI mode provides accurate mass data (e.g., [M−H]⁻ at m/z 163.01 for C₄H₅F₂O₃) to identify degradation products .

- Data Interpretation : Cross-reference fragmentation patterns with databases (e.g., PubChem) and computational models (e.g., QSPR) to confirm structural assignments .

Q. How do fluorination patterns (e.g., 2,2-difluoro vs. 3,3-difluoro isomers) impact the compound’s reactivity in enzyme inhibition studies?

- Methodology : Perform kinetic assays (e.g., fluorometric or calorimetric) with target enzymes (e.g., hydroxybutyrate dehydrogenase). Compare inhibition constants (Kᵢ) between isomers. Molecular docking (AutoDock Vina) can predict binding affinities, leveraging fluorine’s electronegativity to map interactions with active-site residues .

- Contradiction Analysis : If experimental Kᵢ deviates from computational predictions, assess protonation states (via pH-dependent assays) or solvent effects (e.g., DMSO vs. buffer) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodology : Optimize fluorination steps using continuous-flow reactors to enhance safety and reproducibility. Replace DAST with milder agents (e.g., Deoxo-Fluor) to reduce byproducts. Monitor reaction progress via in-line FTIR for real-time detection of intermediates .

- Validation : Use ¹³C NMR to confirm regioselectivity (e.g., C-2 and C-2′ fluorination) and LC-MS to quantify impurities (<0.5% for in vivo compliance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.